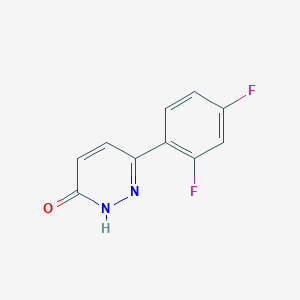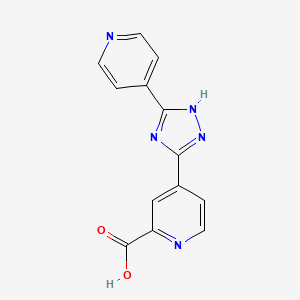
Topiroxostat impurity I
Descripción general
Descripción
Topiroxostat impurity I is a byproduct formed during the synthesis of Topiroxostat, a selective xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. This impurity is significant in pharmaceutical research as it helps in understanding the purity, stability, and safety of the main compound, Topiroxostat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Topiroxostat impurity I involves several steps. Initially, a crude product of the compound is dissolved in an alcohol solvent or a mixed solution of an alcohol solvent and another solvent. The solution is then heated to a reflux temperature, stirred, and dissolved. Water is added dropwise until a few solids precipitate. The mixture is then cooled to 0°C, stirred, and filtered to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar process but on a larger scale. The crude product is dissolved in a mixed solution of toluene and isopropanol, heated to 80°C, and concentrated hydrochloric acid is added dropwise. The mixture is then cooled to room temperature and dried at 60°C to obtain Topiroxostat hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: Topiroxostat impurity I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include alcohol solvents, toluene, isopropanol, and concentrated hydrochloric acid. The reactions typically occur under controlled temperatures ranging from room temperature to 80°C .
Major Products Formed: The major products formed from these reactions include high-purity Topiroxostat and its hydrochloride form. These products are crucial for further pharmaceutical applications and research .
Aplicaciones Científicas De Investigación
Topiroxostat impurity I has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies. Additionally, it helps in identifying unknown impurities and assessing the genotoxic potential of Topiroxostat . In medicine, it aids in understanding the safety and efficacy of Topiroxostat in treating hyperuricemia and gout .
Mecanismo De Acción
Topiroxostat impurity I exerts its effects by inhibiting xanthine oxidase, an enzyme that regulates purine metabolism. By inhibiting this enzyme, the compound reduces the synthesis of uric acid, thereby lowering serum urate levels. This mechanism is crucial for managing hyperuricemia and gout .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Topiroxostat impurity I include Allopurinol, Oxypurinol, and Febuxostat. These compounds also inhibit xanthine oxidase but differ in their chemical structures and efficacy .
Uniqueness: this compound is unique due to its selective inhibition of xanthine oxidase and its effectiveness in patients with chronic kidney diseases. Unlike Allopurinol, which is often associated with side effects and renal complications, this compound and its metabolites are unaffected by renal issues, making it a safer alternative .
Propiedades
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPYIXOHODPLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


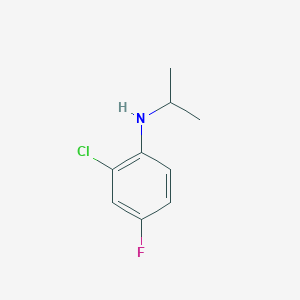




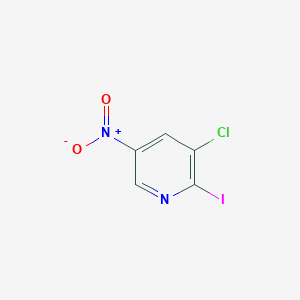
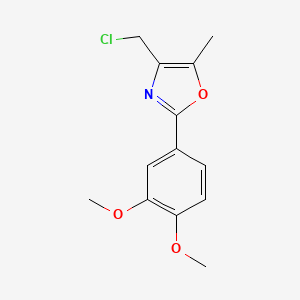

![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)

![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)
